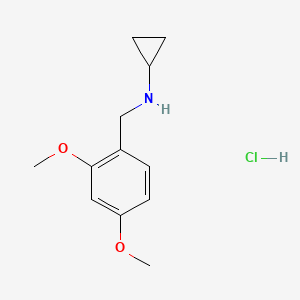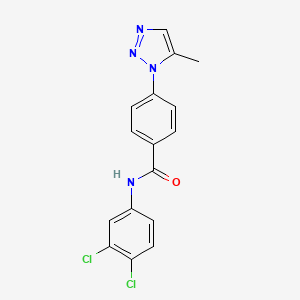
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide
Overview
Description
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MPNPB and has a molecular formula of C19H20N2O3. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and methanol. MPNPB is primarily used as a research tool to investigate the biochemical and physiological effects of its mechanism of action.
Mechanism of Action
The mechanism of action of MPNPB involves its ability to bind to specific receptors in the brain and modulate their activity. It has been found to have a high affinity for the dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. MPNPB has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
MPNPB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and cognitive function. MPNPB has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPNPB is its high potency and selectivity for specific receptors in the brain. This makes it a valuable tool for investigating the role of dopamine and serotonin in various physiological and pathological conditions. However, MPNPB is also associated with certain limitations, such as its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on MPNPB. One area of interest is the development of new analogs with improved pharmacological properties, such as increased potency and selectivity for specific receptors. Another area of interest is the investigation of the potential therapeutic applications of MPNPB in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to elucidate the precise mechanisms of action of MPNPB and its effects on neurotransmitter systems in the brain.
Scientific Research Applications
MPNPB has been used in scientific research to investigate its potential as a therapeutic agent for various diseases. It has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. MPNPB has also been studied for its effects on the central nervous system, particularly its ability to modulate the activity of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-15(10-5-11-16(13)19(21)22)17(20)18-12-6-9-14-7-3-2-4-8-14/h2-5,7-8,10-11H,6,9,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWITYFNXUHGNOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-(3-phenylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4756290.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide](/img/structure/B4756297.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4756306.png)
![1-(4-ethylphenyl)-3-[(4-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4756312.png)
![2-{[4-allyl-5-(1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4756320.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methyl-4-nitrophenyl)urea](/img/structure/B4756327.png)

![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}pentanamide](/img/structure/B4756337.png)
![methyl 4-{[4-(1-piperidinyl)benzoyl]amino}benzoate](/img/structure/B4756355.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4756367.png)
![3-amino-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4756377.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4756387.png)